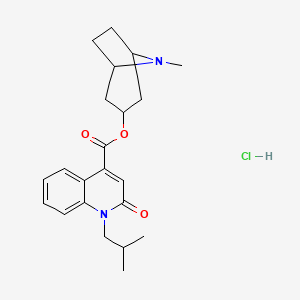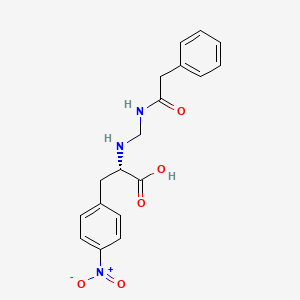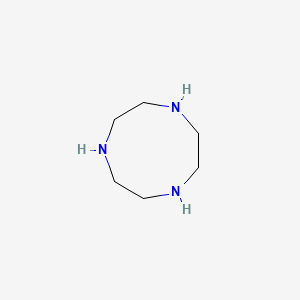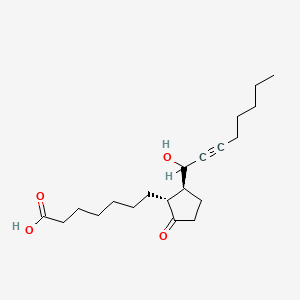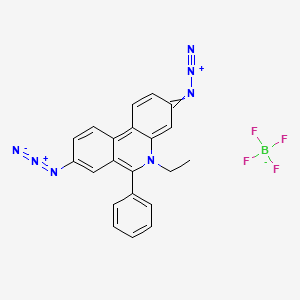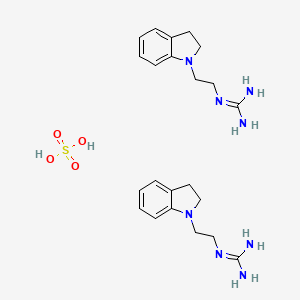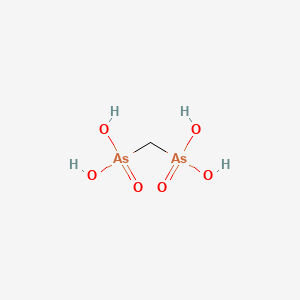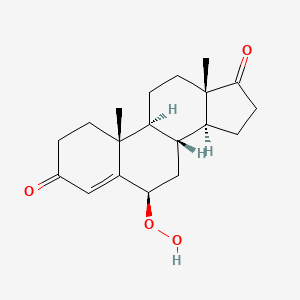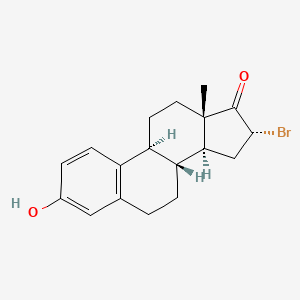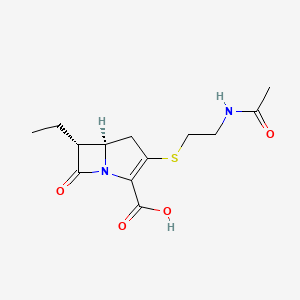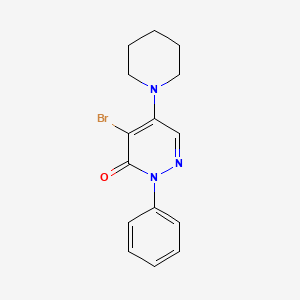
4-bromo-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that contains a bromine atom, a phenyl group, and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the reaction of hydrazine with a suitable diketone or ketoester.
Phenylation: The phenyl group can be introduced via a Suzuki coupling reaction between the brominated pyridazinone and a phenylboronic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the phenyl group or the piperidine ring.
Reduction: Reduction reactions can target the bromine atom or the pyridazinone core.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with modified phenyl or piperidine groups.
Reduction: Reduced derivatives with modified bromine or pyridazinone core.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学研究应用
4-bromo-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 4-bromo-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The phenyl group may also contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-bromo-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone: This compound is similar in structure but contains a pyrrolidine ring instead of a piperidine ring.
4-chloro-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one: This compound has a chlorine atom instead of a bromine atom.
4-bromo-2-phenyl-5-(morpholin-4-yl)-2,3-dihydropyridazin-3-one: This compound contains a morpholine ring instead of a piperidine ring.
Uniqueness
4-bromo-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one is unique due to the presence of the piperidine ring, which can influence its biological activity and chemical reactivity. The bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C15H16BrN3O |
|---|---|
分子量 |
334.21 g/mol |
IUPAC 名称 |
4-bromo-2-phenyl-5-piperidin-1-ylpyridazin-3-one |
InChI |
InChI=1S/C15H16BrN3O/c16-14-13(18-9-5-2-6-10-18)11-17-19(15(14)20)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI 键 |
PFFQYDKLRPGBSH-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br |
溶解度 |
14.9 [ug/mL] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


